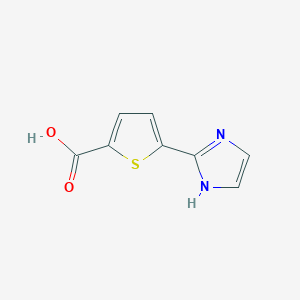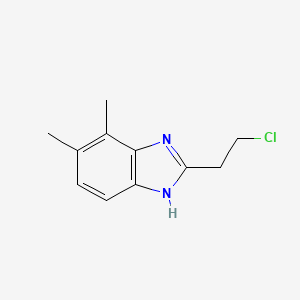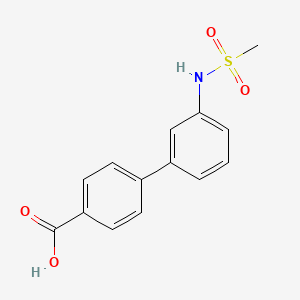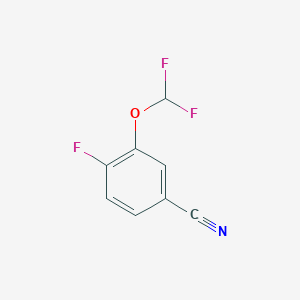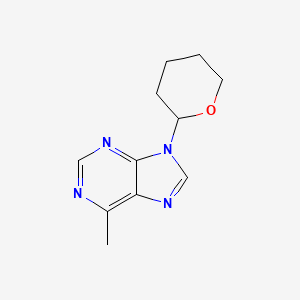
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Übersicht
Beschreibung
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, also known as MRS2179, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by ADP and plays a crucial role in platelet aggregation and thrombus formation. MRS2179 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as myocardial infarction and stroke.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Intermediate Applications
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine serves as an intermediate in various chemical syntheses. For instance, it was utilized in regioselective Sonogashira cross-coupling reactions, providing access to various 2-alkynylated compounds and 2,8-dialkynylated purines, highlighting its versatility as a chemical intermediate (Ibrahim, Chevot, & Legraverend, 2011).
Cancer Research and Gene Therapy
This compound plays a role in the synthesis of fluoromethyl purines and related nucleosides, which have shown potential in suicide gene therapy for cancer. The cytotoxic activity of these compounds against cancer cells, along with their substrate activity for E. coli purine nucleoside phosphorylase, underlines their potential use in cancer gene therapy (Hassan, Parker, Allan, & Secrist, 2009).
Biomedical Applications
The compound has been used in the synthesis of modified purine homo-N-nucleosides containing pyrazole or 2-pyrazoline moiety. These compounds have been tested for their ability to inhibit lipid peroxidation, interact with DPPH, and inhibit the activity of soybean lipoxygenase, among other properties. Such studies highlight its potential biomedical applications, particularly in developing new pharmacologically active compounds (Thalassitis et al., 2014).
Cosmetology Applications
The compound has also been identified as a new active compound for cosmetology, with studies exploring its X-ray structure, NMR, and stability in solution. This suggests potential applications in the cosmetic industry, particularly in the development of new cosmetic formulations (Walla et al., 2010).
Medicinal Chemistry and Drug Design
Its derivatives have been explored in the context of anticonvulsant activity, demonstrating the compound's relevance in medicinal chemistry and drug design. The structural modifications and testing of these derivatives provide insights into the development of new anticonvulsant drugs (Kelley et al., 1995).
Eigenschaften
IUPAC Name |
6-methyl-9-(oxan-2-yl)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8-10-11(13-6-12-8)15(7-14-10)9-4-2-3-5-16-9/h6-7,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWYVTCATBCSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463382 | |
| Record name | 9H-Purine, 6-methyl-9-(tetrahydro-2H-pyran-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | |
CAS RN |
92001-73-5 | |
| Record name | 9H-Purine, 6-methyl-9-(tetrahydro-2H-pyran-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



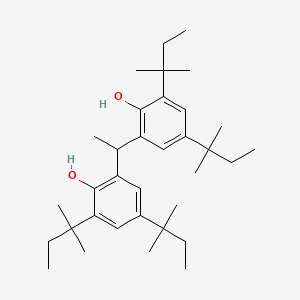
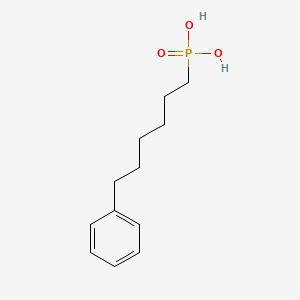
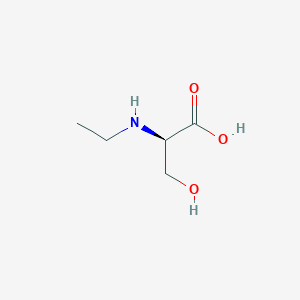
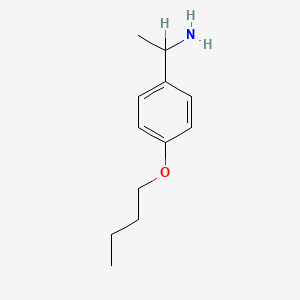


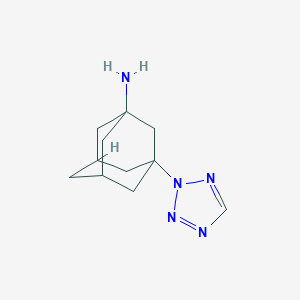
![[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B3058754.png)
